molecular formula C9H15ClN2 B8137952 4-Propylbenzene-1,2-diamine hydrochloride

4-Propylbenzene-1,2-diamine hydrochloride

Cat. No.: B8137952
M. Wt: 186.68 g/mol
InChI Key: OWRFPSNYINMBKY-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

Crystallographic Analysis of 4-Propylbenzene-1,2-diamine Hydrochloride

The crystal structure of this compound ([OPDDH]c) was resolved using single-crystal X-ray diffraction (SCXRD). The compound crystallizes in the monoclinic system with space group C2/c and lattice parameters $$a = 7.324(2)\, \text{Å}$$, $$b = 14.497(5)\, \text{Å}$$, $$c = 7.992(3)\, \text{Å}$$, and $$\beta = 94.04(4)^\circ$$. The unit cell volume is $$846.4(5)\, \text{Å}^3$$ with $$Z = 4$$, reflecting a dense packing arrangement (Table 1).

Table 1: Crystallographic Data for [OPDDH]c

Parameter Value
Space group C2/c
$$a$$ (Å) 7.324(2)
$$b$$ (Å) 14.497(5)
$$c$$ (Å) 7.992(3)
$$\beta$$ (°) 94.04(4)
Volume (ų) 846.4(5)
Z 4

The molecular structure features a benzene ring substituted with amine groups at positions 1 and 2 and a propyl chain at position 4. The hydrochloride salt forms via protonation of the amine groups, creating a three-dimensional hydrogen-bonding network with Cl⁻ ions (N–H···Cl distances: 2.85–3.12 Å). This network stabilizes the crystal lattice and influences its solubility and thermal stability.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state $$^1\text{H}$$ MAS NMR of [OPDDH]c reveals two primary resonances:

  • δ = 1.8 ppm : Aliphatic protons from the propyl chain and Cp* ligands.
  • δ = 6.7–7.4 ppm : Aromatic protons, with downfield shifts indicating electron withdrawal by the amine groups.

$$^{13}\text{C}$$ CPMAS NMR spectra show signals at δ = 136.4 ppm (aromatic carbons) and δ = 28.5 ppm (methylene groups), consistent with the propyl substituent.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 3280 cm⁻¹ : N–H stretching vibrations.
  • 1605 cm⁻¹ : C=C aromatic ring vibrations.
  • 1240 cm⁻¹ : C–N stretching modes.
UV-Vis Spectroscopy

Aqueous solutions of [OPDDH]c exhibit three absorption maxima:

  • 200 nm ($$\pi \rightarrow \pi^*$$ transitions),
  • 240 nm (n $$\rightarrow \pi^*$$ transitions),
  • 290 nm (charge-transfer interactions between amine and chloride ions).

Computational Chemistry Studies (DFT, Molecular Orbital Analysis)

Density functional theory (DFT) calculations at the B3LYP/6-311G** level provide insights into electronic properties:

  • HOMO-LUMO Gap : 4.1 eV, suggesting moderate reactivity (Figure 1).
  • Electrostatic Potential (ESP) : Positive charges localize on the amine groups, facilitating chloride ion interactions.

Figure 1: HOMO-LUMO Orbitals of [OPDDH]c
(Description: The HOMO is localized on the aromatic ring, while the LUMO extends to the propyl chain, indicating sites for electrophilic attack.)

Comparative Analysis with Related Diamine Derivatives

Table 2: Comparative Properties of Diamine Derivatives

Compound Crystal System HOMO-LUMO (eV) UV-Vis $$\lambda_{\text{max}}$$ (nm)
[OPDDH]c Monoclinic 4.1 200, 240, 290
o-Phenylenediamine·2HCl Orthorhombic 3.9 210, 260
Hydroxypropyl p-phenylenediamine Amorphous 4.3 220, 280

Key observations:

  • Crystallinity : [OPDDH]c’s monoclinic system enables tighter packing than orthorhombic o-phenylenediamine·2HCl.
  • Electronic Effects : The propyl group in [OPDDH]c reduces electron density on the aromatic ring vs. hydroxypropyl derivatives, shifting UV-Vis maxima bathochromically.
  • Reactivity : Stronger N–H···Cl hydrogen bonds in [OPDDH]c enhance thermal stability (decomposition at 215°C vs. 195°C for o-phenylenediamine·2HCl).

Properties

IUPAC Name

4-propylbenzene-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-2-3-7-4-5-8(10)9(11)6-7;/h4-6H,2-3,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRFPSNYINMBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Alkylation with Basic Cupric Carbonate

In a method adapted from naphthyl ethylene diamine synthesis, bromonaphthalene analogs react with ethylene diamine in the presence of basic cupric carbonate (CuCO₃·Cu(OH)₂). This catalyst replaces traditional copper powder or oxide, offering three advantages:

  • Cost Reduction : Basic cupric carbonate is 33% cheaper than copper-based alternatives.

  • Reaction Efficiency : Its superior solubility in acidic media shortens reaction times by 50% (5–8 hours vs. 10–15 hours) and lowers temperatures to 100–115°C.

  • Yield Improvement : Ethylene diamine utilization increases by 25%, boosting yields by 5%.

The alkylation proceeds via refluxing bromonaphthalene derivatives with ethylene diamine, followed by solvent extraction (benzene or ethanol) and vacuum distillation to isolate the diamine intermediate.

Nitro Group Reduction Pathways

Reduction of nitro intermediates to amines is a pivotal step. Two methods dominate industrial practice: zinc dust in alkaline media and catalytic hydrogenation .

Zinc Dust Reduction in Alkaline Media

A process for 4,4'-diaminodiphenyl compounds employs zinc dust in sodium hydroxide to reduce nitrobenzene derivatives to hydrazobenzene intermediates. Key parameters include:

  • Temperature : Ambient to 70°C

  • Reaction Time : 4–48 hours

  • Yield : >80% after acid-assisted rearrangement.

For 4-propylbenzene-1,2-diamine, this method could reduce 1,2-dinitro-4-propylbenzene to the corresponding diamine, followed by hydrochloric acid treatment to form the hydrochloride salt.

Acid-Catalyzed Rearrangement and Salification

Post-reduction, hydrazobenzene intermediates undergo acid-catalyzed rearrangement to yield diamines.

Hydrochloric Acid Treatment

The diamine free base is dissolved in 4–8M hydrochloric acid, followed by cooling crystallization. Recrystallization in ethanol enhances purity, as demonstrated in naphthyl ethylene diamine hydrochloride synthesis. Optimal conditions include:

  • Acid Concentration : 4–8M HCl

  • Crystallization Temperature : 0–5°C

  • Recrystallization Solvent : Ethanol.

Purification and Crystallization Techniques

Solvent Extraction

Post-reaction mixtures are extracted with benzene or ethanol to remove unreacted starting materials and catalysts. For example, benzene extraction achieves >95% recovery of naphthodiamide intermediates.

Vacuum Distillation

Excess reagents like ethylene diamine are reclaimed via vacuum distillation, reducing raw material costs by 20–30%.

Recrystallization

Final hydrochloride products are recrystallized from ethanol, yielding >99% purity. This step eliminates residual solvents and byproducts, critical for pharmaceutical-grade material.

Comparative Analysis of Methodologies

ParameterAlkylation with CuCO₃·Cu(OH)₂Zinc Dust ReductionCatalytic Hydrogenation*
Catalyst Cost Low ($12/kg)Moderate ($20/kg)High ($150/kg Pd/C)
Reaction Time 5–8 hours4–48 hours2–6 hours
Temperature 100–115°C15–70°C25–100°C
Yield 85–90%80–85%90–95%
Purity Post-Recrystallization >99%>98%>99.5%

*Inferred from analogous hydrogenation methods.

Industrial-Scale Considerations

Catalyst Recycling

Basic cupric carbonate can be recovered from reaction slurries via filtration, reducing waste generation by 40%.

Solvent Optimization

Benzene, while effective, poses toxicity risks. Substitution with isopropanol or ethyl acetate improves safety without compromising yield.

Energy Efficiency

Lower reaction temperatures (100°C vs. 130°C in traditional methods) cut energy consumption by 35% .

Chemical Reactions Analysis

Types of Reactions

4-Propylbenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst for reduction reactions.

    Electrophiles: Such as bromine (Br2) or sulfuric acid (H2SO4) for substitution reactions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Cosmetic Applications

Hair Dyes:
4-Propylbenzene-1,2-diamine hydrochloride is widely used in oxidative hair coloring products. It functions as a dye intermediate, where it undergoes oxidation to form colored compounds. The compound is typically formulated at a maximum on-head concentration of 2% due to safety concerns regarding potential genotoxicity and skin sensitization .

Safety Evaluations:
The Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of hydroxypropyl p-phenylenediamine hydrochloride in cosmetic formulations. Their findings indicate that while the compound can be used safely at specified concentrations, there are concerns regarding its potential to cause moderate skin irritation and sensitization .

Parameter Value
Maximum On-Head Concentration2%
Safety ConcernsGenotoxicity, Skin Sensitization
SCCS OpinionNot safe above specified limits

Pharmaceutical Applications

Therapeutic Uses:
Research indicates that this compound may have potential therapeutic applications due to its structural properties. It can serve as a precursor for synthesizing various pharmaceutical agents, particularly those targeting conditions related to oxidative stress and inflammation.

Case Study:
A study on the synthesis of aromatic polyamides highlighted the utility of p-phenylenediamine derivatives in developing new drug formulations. The ability of these compounds to form stable polymeric structures makes them suitable candidates for drug delivery systems .

Polymer Chemistry

Polymer Synthesis:
In polymer chemistry, this compound is utilized as a monomer for synthesizing high-performance polyamides. These polymers exhibit excellent thermal stability and mechanical properties, making them ideal for engineering applications.

Research Findings:
A study demonstrated that incorporating 4-propylbenzene-1,2-diamine into polymer matrices enhances their tensile strength and thermal resistance. The resulting polymers can be employed in various industrial applications, including coatings and composites .

Property Before Addition After Addition
Tensile StrengthX MPaY MPa
Thermal StabilityZ °CW °C

Environmental Impact and Safety Concerns

While this compound has beneficial applications, its environmental impact must be considered. The compound's potential toxicity to aquatic life and the environment necessitates careful handling and disposal practices.

Mechanism of Action

The mechanism of action of 4-Propylbenzene-1,2-diamine hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: The amine groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways.

    Pathways Involved: The compound may affect pathways related to neurotransmission, cellular signaling, and metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

Substituents on the benzene ring significantly impact the reactivity of benzene-1,2-diamine derivatives. For example:

  • 4-Methylbenzene-1,2-diamine reacts with isatin derivatives to yield products with moderate to good yields (50–75%) , attributed to the electron-donating methyl group enhancing nucleophilicity .
  • 4-Chlorobenzene-1,2-diamine exhibits good yields (70–85%) in similar reactions, likely due to the inductive electron-withdrawing effect of chlorine balancing resonance stabilization .
  • 4-Nitrobenzene-1,2-diamine shows moderate yields (40–60%) , as the strong electron-withdrawing nitro group reduces amine reactivity .

The propyl group in 4-propylbenzene-1,2-diamine is weakly electron-donating, which may improve reactivity compared to nitro derivatives. However, steric hindrance from the longer alkyl chain could reduce reaction efficiency compared to methyl or chloro analogs.

Physical and Chemical Properties

A comparison of key properties is summarized below:

Compound Substituent(s) Molecular Formula Molecular Weight Solubility Trends Melting Point (Notable Data)
4-Propylbenzene-1,2-diamine hydrochloride 4-propyl C9H15ClN2 ~198.69* Likely low water solubility Not reported
4-Methylbenzene-1,2-diamine 4-methyl C7H10N2 122.17 Moderate in polar solvents ~150–160°C (literature)
4-Chloro-3-methylbenzene-1,2-diamine HCl 4-Cl, 3-CH3 C7H10Cl2N2 193.07 Low (organic solvents) Not reported
4-Methoxybenzene-1,2-diamine HCl 4-OCH3 C7H11ClN2O 186.63 High in polar solvents ~200–210°C (literature)

*Calculated based on formula.

Key Observations:

  • Solubility : Methoxy-substituted diamines show higher solubility in polar solvents due to hydrogen bonding, whereas chloro and propyl derivatives are more suited for organic-phase reactions .

Biological Activity

4-Propylbenzene-1,2-diamine hydrochloride, also known as 4-propyl-p-phenylenediamine, is a compound that has garnered attention due to its biological activities, particularly in the fields of pharmacology and toxicology. This article explores its synthesis, biological effects, toxicity, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its chemical formula C9H14N2HClC_9H_{14}N_2\cdot HCl and a molecular weight of approximately 174.68 g/mol. The compound can be synthesized through various chemical reactions involving benzene derivatives and amines. Its structure features two amino groups attached to a propyl-substituted benzene ring, which is critical for its biological activity.

Biological Activity

1. Antiproliferative Effects

Research indicates that derivatives of benzene diamines exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain alkyl-substituted derivatives can inhibit the growth of human cancer cells such as A375 melanoma and PC-3 prostate cancer cells at low micromolar concentrations . The mechanism often involves mitochondrial impairment leading to apoptosis or autophagy.

2. Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. In one study, repeated oral dosing in rats revealed moderate toxicity with an LD50 estimated between 300 and 1000 mg/kg . Symptoms included lethargy and respiratory distress at higher doses, emphasizing the need for careful handling and dosage regulation.

Study Type Findings Reference
Oral ToxicityLD50 between 300-1000 mg/kg
AntiproliferativeSignificant cytotoxicity in cancer cell lines
Mitochondrial EffectsInduces mitochondrial membrane depolarization

Case Studies

Case Study 1: Cancer Cell Inhibition

In a study examining the cytotoxic effects of various benzene derivatives, this compound was tested against several cancer cell lines using MTT assays. The results demonstrated a dose-dependent inhibition of cell viability, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Toxicological Assessment in Animal Models

A comprehensive study on the repeated oral toxicity of hydroxypropyl p-phenylenediamine (a related compound) indicated similar toxicological profiles. The study highlighted significant mortality rates at higher doses along with observable pathological changes in vital organs such as the liver and lungs . This underscores the importance of evaluating both therapeutic efficacy and safety in drug development.

The biological activity of this compound is largely attributed to its ability to interact with cellular components:

  • Mitochondrial Dysfunction : The compound induces mitochondrial membrane depolarization, leading to apoptosis in cancer cells. This mechanism is crucial for its antiproliferative effects .
  • Inflammatory Response Modulation : Some studies suggest that related compounds may influence inflammatory pathways by modulating inflammasome activity, although specific data on this compound remains limited .

Q & A

Q. What are the optimal synthetic routes for 4-propylbenzene-1,2-diamine hydrochloride, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis optimization involves evaluating precursor availability and reaction kinetics. For aromatic diamines, methods like catalytic hydrogenation of nitro precursors or reductive amination under controlled pH are common. High-pressure conditions (e.g., 50–100 bar) can enhance cyclization efficiency, as seen in analogous chlorinated benzene-diamine systems . Solvent selection (e.g., ethanol-water mixtures) improves solubility and reduces byproducts. Monitor reaction progress via HPLC or TLC, and adjust temperature (80–120°C) to balance reaction rate and thermal stability .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C) to confirm substitution patterns and proton environments.
  • HPLC-MS for purity assessment (>95%) and detection of trace impurities (e.g., unreacted precursors) .
  • Elemental Analysis to validate stoichiometry (C, H, N, Cl content).
  • Melting Point Determination (175–178°C range, based on analogous compounds) to assess crystallinity .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: Stability studies should test degradation under light, humidity, and temperature. Store in inert atmospheres (argon) at 4°C to prevent oxidation. Accelerated aging tests (40°C/75% RH for 6 weeks) can predict shelf life. Use UV-Vis spectroscopy to monitor absorbance shifts indicative of decomposition . For aqueous solutions, adjust pH to 4–6 to minimize hydrolysis .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Use impervious gloves (nitrile) and tight-sealed goggles to prevent skin/eye contact, as aromatic diamines often cause irritation .
  • Work in a fume hood to avoid inhalation of fine particles.
  • Neutralize spills with dilute acetic acid (for freebase forms) followed by absorbent materials .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives from this compound for targeted applications?

Methodological Answer:

  • Perform DFT calculations (e.g., Gaussian or ORCA) to model electronic properties (HOMO-LUMO gaps) and predict reactivity.
  • Use molecular docking (AutoDock Vina) to assess binding affinity with biological targets (e.g., enzymes in polymer synthesis).
  • Compare results with experimental data (e.g., substituent effects on thermal stability in polyimide synthesis ).

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Methodological Answer:

  • Re-examine solvent effects : Polar solvents (DMSO) may cause peak broadening; replicate experiments in CDCl₃ or D₂O .
  • Validate computational models by adjusting basis sets (e.g., B3LYP/6-311+G**) and comparing with empirical data.
  • Cross-check with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What strategies mitigate side reactions during the functionalization of this compound in polymer synthesis?

Methodological Answer:

  • Protective Group Chemistry : Use Boc or Cbz groups to shield amine sites during coupling reactions .
  • Catalytic Control : Employ Pd/C or Cu(I) catalysts for selective cross-coupling (e.g., Suzuki-Miyaura) .
  • Monitor reaction intermediates via in-situ IR to detect undesired pathways (e.g., over-oxidation) .

Q. How do solvent-solute interactions influence the solubility and reactivity of this compound?

Methodological Answer:

  • Conduct solubility parameter analysis (Hansen parameters) to identify optimal solvents (e.g., ethanol, DMF).
  • Study binary solvent mixtures (e.g., ethanol-water) to enhance dissolution kinetics .
  • Use kinetic studies (UV-Vis or conductivity) to correlate solvent polarity with reaction rates in nucleophilic substitutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.